6-Bromo-1H-spiro[[1,8]naphthyridine-3,4'-piperidin]-2(4H)-one
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Overview
Description
6-Bromo-1H-spiro[[1,8]naphthyridine-3,4’-piperidin]-2(4H)-one is a heterocyclic compound that features a spiro linkage between a naphthyridine and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-spiro[[1,8]naphthyridine-3,4’-piperidin]-2(4H)-one typically involves multicomponent reactions. One common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for 6-Bromo-1H-spiro[[1,8]naphthyridine-3,4’-piperidin]-2(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-spiro[[1,8]naphthyridine-3,4’-piperidin]-2(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-1H-spiro[[1,8]naphthyridine-3,4’-piperidin]-2(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it useful in the development of light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: It serves as a ligand in the study of molecular interactions and as a component in molecular sensors.
Mechanism of Action
The mechanism of action of 6-Bromo-1H-spiro[[1,8]naphthyridine-3,4’-piperidin]-2(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine Derivatives: Compounds like gemifloxacin, which contain the 1,8-naphthyridine core, are used in medicinal chemistry for their antibacterial properties.
Spiro Compounds: Other spiro compounds with different heterocyclic rings also exhibit unique chemical and biological properties.
Uniqueness
6-Bromo-1H-spiro[[1,8]naphthyridine-3,4’-piperidin]-2(4H)-one is unique due to its specific spiro linkage and the presence of a bromine atom, which allows for further functionalization and derivatization. This makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C12H14BrN3O |
---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
6-bromospiro[1,4-dihydro-1,8-naphthyridine-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C12H14BrN3O/c13-9-5-8-6-12(1-3-14-4-2-12)11(17)16-10(8)15-7-9/h5,7,14H,1-4,6H2,(H,15,16,17) |
InChI Key |
QAAHZKXSNGWRTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC3=C(NC2=O)N=CC(=C3)Br |
Origin of Product |
United States |
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